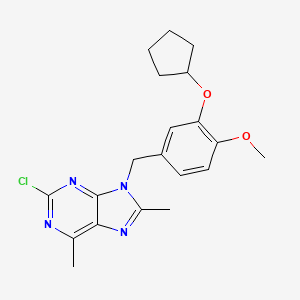
Pde IV-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde IV-IN-1 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). This compound exhibits significant anti-inflammatory activity and has been studied for its potential in treating various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde IV-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows standardized protocols to ensure consistency and quality. This involves large-scale synthesis using optimized reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Pde IV-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pde IV-IN-1 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of PDE4 and its effects on cAMP levels.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating asthma, chronic obstructive pulmonary disease, and depression.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mechanism of Action
Pde IV-IN-1 exerts its effects by inhibiting the activity of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in inflammatory responses. The inhibition of PDE4 also affects the expression of adhesion molecules and other signaling pathways, contributing to its anti-inflammatory and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.
Crisaborole: Used for treating atopic dermatitis.
Apremilast: Used for treating psoriatic arthritis.
Ibudilast: Investigated for treating neurological disorders.
Uniqueness of Pde IV-IN-1
This compound is unique due to its high potency and selectivity for PDE4, making it a valuable compound for studying the enzyme’s role in various diseases. Its distinct chemical structure and pharmacokinetic properties also contribute to its effectiveness and potential as a therapeutic agent .
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-chloro-9-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-6,8-dimethylpurine |
InChI |
InChI=1S/C20H23ClN4O2/c1-12-18-19(24-20(21)22-12)25(13(2)23-18)11-14-8-9-16(26-3)17(10-14)27-15-6-4-5-7-15/h8-10,15H,4-7,11H2,1-3H3 |
InChI Key |
BVRVGGHTZPRZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N(C(=N2)C)CC3=CC(=C(C=C3)OC)OC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















